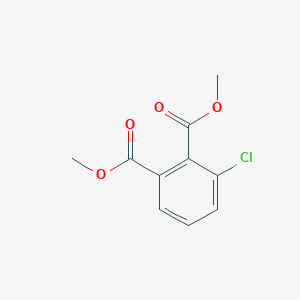

Dimethyl 3-chlorobenzene-1,2-dicarboxylate

Description

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis , Dimethyl 3-chlorobenzene-1,2-dicarboxylate serves as a valuable precursor for the synthesis of a variety of organic molecules. The presence of the chlorine atom and two ester functionalities allows for a range of chemical transformations. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or anhydrides. These transformations are fundamental in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

The chlorinated phthalic anhydride (B1165640) derivatives, which can be synthesized from compounds like this compound, are particularly important in the production of dyes and pigments. chemsrc.com The chlorine atom can influence the electronic properties of the resulting dye molecules, affecting their color and stability.

In materials science , this compound holds potential as a monomer for the synthesis of specialty polymers. The di-ester functionality allows it to undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the chlorine atom into the polymer backbone can impart specific properties to the resulting material. For instance, it can enhance flame retardancy, increase thermal stability, and modify the dielectric properties of the polymer. mdpi.comresearchcommons.org Polyesters containing chlorine atoms are studied for their electrical insulating properties and their behavior in electric fields. mdpi.com The presence of the chlorine atom can also influence the polymer's solubility and compatibility with other materials.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₉ClO₄ |

| CAS Number | 61539-35-3 |

| Molar Mass | 228.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 67-69 °C |

| Boiling Point | 315.6±22.0 °C at 760 mmHg |

Historical Trajectory and Evolution in Chemical Literature

The historical development of this compound is intrinsically linked to the broader history of phthalic acid esters and chlorinated aromatic compounds. Phthalate (B1215562) esters were first introduced in the 1920s as plasticizers for polymers like polyvinyl chloride (PVC). researchgate.net The synthesis of various phthalate derivatives became an area of intense research to modulate the properties of these plastics.

The chlorination of aromatic compounds is a well-established industrial process. Early methods for the synthesis of chlorinated aromatic carboxylic acid esters involved the direct chlorination of the corresponding esters at specific temperatures to achieve selective chlorination of either the aromatic ring or the alkyl group of the ester. A patent from the mid-20th century describes a process for the preparation of chlorinated aromatic carboxylic acid esters by contacting an aromatic carboxylic acid ester with chlorine at temperatures below 300°F to selectively chlorinate the alcohol portion of the ester. While not specific to this compound, this highlights the historical interest in such compounds.

While specific early research focused solely on this compound is not extensively documented in readily available literature, its synthesis and study would have followed the advancements in chlorination and esterification techniques throughout the 20th century. The growing interest in specialty polymers and fine chemicals in recent decades has likely led to a renewed focus on functionalized monomers like this compound, leading to its availability from various chemical suppliers today. The synthesis of related compounds, such as Dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate, has been reported in contemporary chemical literature, indicating an ongoing interest in the synthesis and characterization of chlorinated benzene (B151609) dicarboxylates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-chlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKARLQQVBKCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289636 | |

| Record name | dimethyl 3-chlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61539-35-3 | |

| Record name | NSC62527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-chlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 3 Chlorobenzene 1,2 Dicarboxylate and Analogues

Established Synthetic Pathways

The preparation of dimethyl 3-chlorobenzene-1,2-dicarboxylate can be approached through two primary retrosynthetic disconnections: the esterification of a pre-functionalized aromatic ring or the halogenation of a pre-formed diester. Each strategy presents distinct advantages and challenges in controlling the final product's isomeric purity.

Regioselective Esterification Techniques

One of the most direct routes to this compound is the esterification of 3-chlorophthalic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. nih.govgoogle.com This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. byjus.comlibretexts.orgmasterorganicchemistry.com

The mechanism of the Fischer-Speier esterification proceeds through several reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. chemistrysteps.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.commasterorganicchemistry.com To drive the equilibrium towards the product side, an excess of methanol is often used, or the water generated during the reaction is removed. byjus.comlibretexts.org

Key Parameters for Fischer-Speier Esterification of 3-Chlorophthalic Acid:

| Parameter | Condition | Rationale |

| Reactants | 3-Chlorophthalic acid, Methanol | Methanol serves as both reactant and often as the solvent. |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or Lewis acids | To protonate the carboxylic acid and activate it for nucleophilic attack. |

| Temperature | Elevated temperatures (reflux) | To increase the reaction rate. |

| Reaction Time | Varies depending on scale and conditions | Monitored by techniques like TLC or GC to determine completion. |

| Work-up | Neutralization, extraction, and purification | To remove the acid catalyst and isolate the pure diester. |

The regioselectivity in this pathway is pre-determined by the starting material, 3-chlorophthalic acid, thus ensuring the formation of the desired 3-chloro isomer of the dimethyl phthalate (B1215562).

Strategic Halogenation Protocols

An alternative synthetic strategy involves the direct halogenation of dimethyl phthalate. This approach requires careful control of reaction conditions to achieve the desired regioselectivity, as the aromatic ring can be chlorinated at different positions. The ester groups are moderately deactivating and meta-directing; however, the reaction can still yield a mixture of isomers.

To favor the formation of this compound, a strategic halogenation protocol often employs a Lewis acid catalyst. researchgate.net Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), polarize the chlorine molecule, increasing its electrophilicity and facilitating the electrophilic aromatic substitution reaction. researchgate.net

The selection of the catalyst and reaction conditions plays a crucial role in directing the chlorination to the desired position. While a detailed mechanistic understanding for achieving high regioselectivity for the 3-position in dimethyl phthalate is complex, controlling factors such as temperature, reaction time, and the nature of the Lewis acid can influence the product distribution.

Typical Conditions for Lewis Acid-Catalyzed Chlorination:

| Component | Example | Purpose |

| Substrate | Dimethyl phthalate | The aromatic compound to be halogenated. |

| Halogenating Agent | Chlorine (Cl₂) | The source of the chlorine atom. |

| Catalyst | Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | To activate the halogenating agent. |

| Solvent | Inert solvent (e.g., dichlorobenzene) | To dissolve reactants and control temperature. |

| Temperature | Controlled, often slightly elevated | To influence reaction rate and selectivity. |

Challenges in this approach include the potential for over-halogenation to produce dichlorinated byproducts and the formation of other isomers, which would necessitate purification steps to isolate the desired this compound.

Aromatic Ring Functionalization for Substituted Dicarboxylates

The synthesis of this compound and its analogues is a clear example of aromatic ring functionalization. The two primary pathways discussed—esterification of a pre-halogenated acid and halogenation of a pre-formed ester—represent different strategic approaches to introducing the desired substituents onto the benzene (B151609) ring.

The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. For instance, if highly pure 3-chlorophthalic acid is readily available, the regioselective esterification route is often preferred due to its inherent control over the isomer distribution.

Conversely, if dimethyl phthalate is a more accessible starting material, the challenge lies in developing a highly regioselective chlorination protocol. Further functionalization of the aromatic ring to produce other substituted dicarboxylates can also be envisioned, employing a variety of electrophilic aromatic substitution reactions. nih.gov

Principles of Green Chemistry in Synthesis Optimization

Solvent Selection in Environmentally Benign Synthesis

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in chemical processes. jk-sci.com Traditional solvents used in esterification and halogenation reactions, such as benzene, toluene, and chlorinated hydrocarbons, are often volatile, toxic, and environmentally persistent. whiterose.ac.ukresearchgate.net

Green solvent selection guides recommend replacing these hazardous solvents with more environmentally benign alternatives. jk-sci.comwhiterose.ac.uk For the synthesis of this compound, several greener options can be considered.

Comparison of Traditional and Greener Solvents:

| Reaction Type | Traditional Solvent | Greener Alternative | Rationale for Green Alternative |

| Esterification | Toluene, Benzene | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-based origin, lower toxicity, easier to recycle. researchgate.net |

| Halogenation | Dichloromethane, Carbon tetrachloride | Acetic acid, Ionic liquids | Lower toxicity, potential for recyclability. taylorfrancis.com |

The ideal green solvent should not only be environmentally friendly but also compatible with the reaction conditions and facilitate high yields and selectivity. The use of bio-derived solvents is a particularly attractive option from a sustainability perspective. researchgate.net

Catalytic Approaches for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical processes. compoundchem.com In the synthesis of this compound, both the esterification and halogenation steps can benefit from the use of advanced catalytic systems.

For the esterification of 3-chlorophthalic acid, traditional homogeneous acid catalysts like sulfuric acid present challenges in terms of separation, corrosion, and waste generation. A greener alternative is the use of solid acid catalysts. nih.govresearchgate.netmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and improving process economics. researchgate.netmdpi.com

Examples of Heterogeneous Acid Catalysts for Esterification:

| Catalyst Type | Specific Example | Advantages |

| Ion-exchange resins | Amberlyst-15 | High catalytic activity, commercially available. |

| Zeolites | H-ZSM-5 | Shape selectivity, thermal stability. |

| Sulfonated carbons | - | Derived from renewable sources, tunable acidity. |

In the context of halogenation, green chemistry encourages the replacement of hazardous reagents and the development of catalytic systems that improve atom economy. rsc.org While elemental chlorine is an effective halogenating agent, its handling poses significant safety risks. Alternative chlorinating agents, in combination with efficient and recyclable catalysts, are areas of active research to make halogenation processes more sustainable. taylorfrancis.comrsc.org The ultimate goal is to develop catalytic systems that offer high selectivity, operate under mild conditions, and minimize the generation of hazardous waste.

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of atom economy and reaction efficiency are paramount. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts.

Esterification reactions, central to the synthesis of dimethyl dicarboxylates, also fare well in terms of atom economy. The direct acid-catalyzed esterification of a dicarboxylic acid (like 3-chlorobenzene-1,2-dicarboxylic acid) with two equivalents of methanol produces the dimethyl ester and two molecules of water as the only byproduct. Similarly, the reaction of an acid anhydride (B1165640) (such as 3-chlorophthalic anhydride) with methanol yields the diester and only one molecule of water. These reactions are highly efficient as the main non-product atom is simply hydrogen, forming water.

| Reaction Type | Generic Equation | Byproduct(s) | Theoretical Atom Economy | Notes |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Diene + Dienophile → Cycloadduct | None | 100% | Represents an ideal addition reaction where all reactant atoms are incorporated into the product. |

| Fischer Esterification (from Diacid) | R(COOH)₂ + 2 CH₃OH → R(COOCH₃)₂ + 2 H₂O | Water | High | The only atoms not incorporated into the desired ester are from the formation of water. |

| Esterification (from Anhydride) | R(CO)₂O + 2 CH₃OH → R(COOCH₃)₂ + H₂O | Water | Very High | Even more atom-economical than starting from the diacid, as only one molecule of water is produced. |

Synthesis of Related Isophthalates and Phthalates

The synthesis of 3-chlorobenzene-1,2-dicarboxylic acid, the parent acid of the target compound, is intrinsically linked to the synthesis of its anhydride, 3-chlorophthalic anhydride. The dicarboxylic acid can be readily obtained by the hydrolysis of the corresponding anhydride. The primary challenge lies in the selective synthesis of the 3-chloro isomer.

One major route involves the direct electrophilic chlorination of phthalic anhydride. This method, however, typically yields a mixture of isomers and polychlorinated products. The reaction of phthalic anhydride with chlorine in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) at high temperatures (e.g., 225-230 °C) produces a mixture containing 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, and various dichlorophthalic anhydrides. Isolating the pure 3-chloro isomer from this mixture is difficult due to the close boiling points of the components, particularly 4,5-dichlorophthalic anhydride. By carefully controlling the reaction to a limited conversion (around 50%) of the initial phthalic anhydride, the formation of dichlorinated byproducts can be minimized, facilitating the separation of a substantially pure 3-chlorophthalic anhydride.

An alternative, though more circuitous, pathway to 3-chlorophthalic anhydride avoids the problematic isomeric mixture. This method starts with the nitration of phthalic anhydride, which produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. After separation of the isomers, the purified 3-nitrophthalic acid is dehydrated to 3-nitrophthalic anhydride. The nitro group is then displaced by a chloro group in a high-temperature ipso displacement reaction to yield 3-chlorophthalic anhydride.

Derivatives with different substitution patterns, such as 3,5-dichlorophthalic acid, can be synthesized through specific routes. For example, 3,5-dichlorophthalic acid has been prepared by the reductive dechlorination of tetrachloro-N-phenylphthalimide using zinc dust in an aqueous sodium hydroxide (B78521) solution. The reaction mixture is heated, and after workup and acidification, the desired product is obtained.

The synthetic methodologies for preparing substituted benzene dicarboxylates are diverse, reflecting the wide range of possible substitution patterns on the aromatic ring.

Esterification of Substituted Phthalic Anhydrides/Acids: The most direct method for synthesizing dimethyl phthalates is the esterification of the corresponding phthalic anhydride or dicarboxylic acid with methanol. This reaction is typically catalyzed by a strong acid like sulfuric acid. For example, 4,5-dibromo dimethyl phthalate can be synthesized from 4,5-dibromophthalic acid and thionyl chloride in the presence of methanol.

Modification of Pre-existing Esters: Another common strategy involves performing chemical transformations on a pre-synthesized dimethyl phthalate. A prime example is the synthesis of dimethyl 3-(bromomethyl)phthalate. This compound is prepared by the radical bromination of dimethyl 3-methylphthalate (B1264870) using N-bromosuccinimide (NBS) in acetonitrile (B52724), initiated by light. This reaction selectively functionalizes the methyl group while leaving the ester and aromatic ring intact.

Nucleophilic Substitution: Substituted dimethyl dicarboxylates can also be prepared via nucleophilic substitution reactions. For instance, 4,5-dicyano dimethyl phthalate is synthesized from 4,5-dibromo dimethyl phthalate by reaction with cuprous cyanide in an anhydrous polar aprotic solvent like DMF. This reaction replaces the bromo substituents with cyano groups.

| Product | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Dimethyl phthalate | Phthalic anhydride, Methanol | H₂SO₄ (catalyst), 140 °C | Esterification | |

| Dimethyl 3-(bromomethyl)phthalate | Dimethyl 3-methylphthalate | N-bromosuccinimide (NBS), light, 70 °C | Radical Bromination | |

| 4,5-Dicyano dimethyl phthalate | 4,5-Dibromo dimethyl phthalate | Cuprous cyanide (CuCN), DMF | Nucleophilic Substitution | |

| 4,5-Dibromo dimethyl phthalate | 4,5-Dibromophthalic acid | Thionyl chloride, Methanol | Acyl Chlorination/Esterification |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dimethyl 3 Chlorobenzene 1,2 Dicarboxylate

Fundamental Mechanistic Investigations

The reactivity of Dimethyl 3-chlorobenzene-1,2-dicarboxylate is dictated by the interplay of its substituent groups. The chlorine atom, while being deactivating to electrophilic aromatic substitution, can act as a leaving group in nucleophilic aromatic substitution. The two ester groups are strongly electron-withdrawing, which deactivates the ring towards electrophiles but activates it for nucleophilic attack.

The presence of two electron-withdrawing ester groups on the benzene (B151609) ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing ester groups. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The rate of this reaction is dependent on the strength of the nucleophile and the stability of the Meisenheimer complex. Strong nucleophiles are required to initiate the attack on the electron-rich aromatic ring. The substitution can occur at the position of the chlorine atom, with the ester groups enhancing the electrophilicity of the ring at that position.

| Nucleophile | Potential Product | Reaction Conditions |

| Methoxide (B1231860) ion (CH₃O⁻) | Dimethyl 3-methoxybenzene-1,2-dicarboxylate | Basic conditions, heat |

| Ammonia (B1221849) (NH₃) | Dimethyl 3-aminobenzene-1,2-dicarboxylate | High pressure and temperature |

| Thiolates (RS⁻) | Dimethyl 3-(alkylthio)benzene-1,2-dicarboxylate | Basic conditions |

This table presents expected products based on general SNAr mechanisms, not on specific experimental results for this compound.

Oxidative Transformations: While the benzene ring of this compound is relatively resistant to oxidation due to the deactivating nature of its substituents, under forcing conditions such as advanced oxidation processes (AOPs), it can undergo degradation. Studies on the related compound dimethyl phthalate (B1215562) (DMP) have shown that hydroxyl radicals (•OH) can initiate oxidation. nih.gov The reaction can proceed via radical adduct formation (RAF) or hydrogen atom transfer (HAT). nih.gov In the case of this compound, •OH radicals could add to the aromatic ring or abstract a hydrogen atom from the methyl groups of the esters. The presence of the chlorine atom may influence the position of radical attack and the subsequent reaction pathways.

Reductive Transformations: The ester groups of this compound can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (3-chloro-1,2-phenylene)dimethanol. The chloro group can also be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction typically employs a palladium catalyst and a source of hydrogen.

| Transformation | Reagents | Potential Product |

| Oxidation | Hydroxyl radicals (•OH) | Hydroxylated and ring-opened products |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | (3-chloro-1,2-phenylene)dimethanol |

| Dechlorination | H₂, Pd/C | Dimethyl benzene-1,2-dicarboxylate |

This table outlines potential transformations based on the reactivity of the functional groups present.

| Reaction Type | Potential Reactant | Potential Product Structure |

| Intermolecular Cyclization | Hydrazine (B178648) (N₂H₄) | A substituted phthalazinedione |

| Intermolecular Cyclization | 1,2-diamines | A substituted quinoxaline (B1680401) derivative |

This table presents hypothetical cyclization reactions based on the reactivity of the phthalate ester moiety.

Pericyclic Reactions and their Stereochemical Implications

There is no readily available information in the scientific literature regarding the participation of this compound in pericyclic reactions. The aromatic nature of the benzene ring generally makes it a poor participant in pericyclic reactions such as Diels-Alder reactions, as this would require the disruption of the stable aromatic system. Such reactions typically require highly activated dienophiles or dienes, or harsh reaction conditions, none of which are commonly associated with this compound.

Radical Intermediates and Reaction Pathways

The study of radical-mediated reactions of this compound is primarily in the context of its environmental degradation. Advanced oxidation processes involving UV light and chlorine can generate highly reactive species such as hydroxyl radicals (HO•) and chlorine radicals (Cl•). nih.gov These radicals can attack the aromatic ring or the ester groups.

The reaction of hydroxyl radicals with the related dimethyl phthalate (DMP) has been shown to proceed through two main pathways: radical adduct formation (RAF), where the •OH adds to the aromatic ring, and hydrogen atom transfer (HAT), where a hydrogen atom is abstracted from a methyl group. nih.gov This leads to the formation of various radical intermediates which can then undergo further reactions, ultimately leading to the degradation of the molecule. nih.gov The presence of a chlorine atom on the ring of this compound would likely influence the regioselectivity of the radical attack.

| Radical Species | Mechanism of Formation | Resulting Intermediate |

| Hydroxyl Radical Adduct | Addition of •OH to the aromatic ring | A cyclohexadienyl-type radical |

| Methyl-type Radical | Hydrogen abstraction from a methyl group by •OH | A radical centered on the methyl carbon |

| Chlorine Radical Adduct | Addition of Cl• to the aromatic ring | A chloro-substituted cyclohexadienyl-type radical |

This table is based on radical reaction mechanisms of the closely related dimethyl phthalate. nih.govnih.gov

Elimination Reaction Mechanisms (e.g., E1, E2, E1cb, Gamma-Elimination)

Information regarding elimination reactions involving this compound is scarce. Typically, elimination reactions from an aromatic ring are not common unless under very specific and often harsh conditions. One possibility could be the formation of a benzyne intermediate through the elimination of HCl under the action of a very strong base like sodium amide. This benzyne could then be trapped by a nucleophile. However, there is no specific evidence from the provided search results to suggest that this compound readily undergoes such elimination reactions.

Rearrangement Reactions of this compound

In principle, Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in Such rearrangements are typically initiated by the formation of a carbocation, often under acidic conditions. For a molecule like this compound, the generation of a carbocation on the aromatic ring or on the ester functionalities would be a prerequisite for such a rearrangement to occur. However, the stability of the aromatic system makes the formation of a carbocation on the benzene ring energetically unfavorable under typical conditions.

Sigmatropic shifts are pericyclic reactions where one sigma bond is changed to another in an uncatalyzed intramolecular process. wikipedia.org The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions. For this compound to undergo a sigmatropic rearrangement, a suitable pi-system and a migrating sigma-bond in a specific arrangement would be necessary. The structure of this compound does not inherently lend itself to common sigmatropic rearrangements like the Cope or Claisen rearrangements without significant modification.

Without specific experimental or computational studies on this compound, any discussion of its rearrangement reactions would be purely theoretical. The existing body of scientific literature does not provide the detailed research findings necessary to populate a data table or elaborate on the specific mechanistic pathways for this compound.

Derivatization and Complex Chemical Transformations of Dimethyl 3 Chlorobenzene 1,2 Dicarboxylate

Ester Exchange and Functional Group Interconversions

The two methoxycarbonyl groups of Dimethyl 3-chlorobenzene-1,2-dicarboxylate are primary sites for chemical modification through reactions such as transesterification and hydrolysis.

Transesterification , or ester exchange, allows for the conversion of the methyl esters into other alkyl esters. This process is typically achieved by reacting the diester with an excess of another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) would yield the corresponding diethyl ester. The reaction is an equilibrium process, and driving it to completion often requires the removal of the methanol (B129727) byproduct. This method is analogous to the well-established transesterification processes for producing various phthalate (B1215562) esters from dimethyl phthalate. cdnsciencepub.com The efficiency of the reaction can be influenced by factors such as the nature of the alcohol, catalyst concentration, and the removal of water from the reaction mixture. cdnsciencepub.com

Hydrolysis of the ester groups converts them into carboxylic acids, yielding 3-chlorobenzene-1,2-dicarboxylic acid (3-chlorophthalic acid). This transformation is readily accomplished under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, is a common method. This reaction is analogous to the industrial hydrolysis of dimethyl terephthalate (B1205515) to produce terephthalic acid. journaljpri.com The resulting dicarboxylic acid is a key intermediate for the synthesis of polyesters, polyimides, and other polymers.

Further functional group interconversions can be carried out. The diester can be converted into the corresponding diamide, 3-chlorophthalamide, through reaction with ammonia (B1221849). Similarly, reaction with primary amines yields N-substituted phthalamides. These amides can often be dehydrated to form phthalonitriles. The related compound, 4-chlorophthalic anhydride (B1165640), has been shown to undergo palladium-catalyzed amination reactions, suggesting that the diester could also be a substrate for similar transformations to produce N-aryl derivatives. nih.gov

| Transformation | Reagents | Product |

| Transesterification | Excess R-OH, Acid or Base Catalyst | Di-R 3-chlorobenzene-1,2-dicarboxylate |

| Hydrolysis | H₂O, Acid or Base Catalyst | 3-Chlorophthalic acid |

| Amination | NH₃ or R-NH₂ | 3-Chlorophthalamide or N-substituted derivative |

Aromatic Substitution Dynamics

The substitution pattern on the benzene (B151609) ring of this compound—a chlorine atom and two adjacent methoxycarbonyl groups—dictates the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity of the ring is governed by the electronic effects of the existing substituents. In this case, both the methoxycarbonyl groups (-COOCH₃) and the chlorine atom (-Cl) are deactivating groups, meaning they withdraw electron density from the ring and make it less reactive towards electrophiles than benzene itself. jocpr.comlongdom.org Consequently, EAS reactions on this substrate typically require harsh conditions.

The regioselectivity, or the position of the incoming electrophile, is determined by the directing effects of the substituents.

Methoxycarbonyl groups (-COOCH₃): These are meta-directing deactivators. journaljpri.com

Chlorine atom (-Cl): This is an ortho-, para-directing deactivator. jocpr.com

The available positions for substitution are C4, C5, and C6. The directing effects on these positions are as follows:

Position C4: Ortho to the -Cl group (favored) and meta to the C1-ester group (favored).

Position C5: Meta to the -Cl group (disfavored) and para to the C1-ester group (disfavored).

Position C6: Para to the -Cl group (favored) but ortho to the C1-ester group, which can lead to significant steric hindrance.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 position . This position is electronically favored by two of the three substituents and is less sterically hindered than the C6 position. Reactions such as nitration (with HNO₃/H₂SO₄) or Friedel-Crafts acylation (with an acyl chloride and a Lewis acid like AlCl₃) would be expected to yield the 4-substituted product as the major isomer. A similar directing effect is seen in the sulfonation of isophthalic acid, where the sulfo group is introduced at the position meta to both carboxyl groups. wikipedia.orgacademie-sciences.fr

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Dimethyl 3-chloro-4-nitrobenzene-1,2-dicarboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Dimethyl 4-acyl-3-chlorobenzene-1,2-dicarboxylate |

| Sulfonation | Fuming H₂SO₄ | Dimethyl 3-chloro-4-sulfobenzene-1,2-dicarboxylate |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides where the aromatic ring is substituted with strong electron-withdrawing groups. The two methoxycarbonyl groups in this compound are potent activators for this type of reaction. They stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the displacement of the chloride leaving group.

This reaction allows for the introduction of a variety of nucleophiles at the C3 position. Common nucleophiles include alkoxides, amines, and thiolates. For example, reaction with sodium methoxide (B1231860) in methanol would lead to the formation of Dimethyl 3-methoxybenzene-1,2-dicarboxylate. Similarly, reaction with a primary or secondary amine, often in the presence of a base, would yield the corresponding 3-amino or 3-(dialkylamino) derivative. The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized anion, followed by the elimination of the chloride ion to restore aromaticity. mdpi.comnih.gov

Reactivity of the Aryl Halogen Moiety

The carbon-chlorine bond in this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. academie-sciences.frorganic-chemistry.org This reaction would replace the chlorine atom with an alkyl, alkenyl, or aryl group, providing access to a wide range of substituted phthalate derivatives. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands are highly effective for these transformations. google.com

Heck-Mizoroki Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base. cdnsciencepub.comwikipedia.org This results in the formation of a new carbon-carbon bond and the synthesis of a styrenyl-type derivative, where the chloro-substituted carbon is now bonded to one of the carbons of the original alkene double bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of the aryl chloride with a wide variety of primary and secondary amines, as well as ammonia equivalents, to produce N-aryl products. nih.govumkc.edu This reaction serves as a complementary method to SNAr for synthesizing 3-aminobenzene-1,2-dicarboxylate derivatives, often under milder conditions and with a broader substrate scope.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 3-Aryl/Alkyl-benzene-1,2-dicarboxylate |

| Heck-Mizoroki | Alkene | C-C | 3-Alkenyl-benzene-1,2-dicarboxylate |

| Buchwald-Hartwig | R¹R²NH | C-N | 3-(R¹R²-Amino)-benzene-1,2-dicarboxylate |

Construction of Heterocyclic Systems Utilizing Dicarboxylate Scaffold

The adjacent dicarboxylate groups are a key structural feature of the molecule, enabling its use as a scaffold for the synthesis of various heterocyclic systems, particularly those containing a fused six-membered ring.

Direct [4+2] Diels-Alder cycloaddition reactions where the benzene ring of this compound acts as the diene are generally not feasible due to the inherent stability and aromaticity of the ring. However, the dicarboxylate functionality is a common feature in molecules that are synthesized via Diels-Alder reactions, for example, by reacting a diene with dimethyl acetylenedicarboxylate. umkc.edu

Similarly, 1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In principle, if the ester groups were converted to an alkene or alkyne, the molecule could serve as a dipolarophile. However, a more direct and common application of the dicarboxylate scaffold is through condensation reactions to build fused heterocycles.

A prominent example is the synthesis of the phthalazine ring system. Reaction of this compound with hydrazine (B178648) (N₂H₄) leads to a cyclocondensation reaction. The reaction proceeds via initial formation of a dihydrazide, which then cyclizes to form a 6-chlorophthalazine-1,4-dione. This reaction is a cornerstone in the synthesis of this class of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. jocpr.comlongdom.org This transformation highlights the utility of the dicarboxylate moiety as a robust and reliable scaffold for building complex molecular architectures.

Condensation and Annulation Reactions of this compound

The derivatization of this compound can be effectively achieved through condensation and annulation reactions, which are pivotal in the synthesis of complex heterocyclic and polycyclic aromatic systems. These transformations leverage the reactivity of the vicinal ester groups to construct new ring structures, thereby expanding the molecular complexity and offering pathways to novel compounds with potential applications in materials science and medicinal chemistry.

A significant application of this compound in condensation reactions is the synthesis of quinoxalinedione (B3055175) derivatives. The reaction of ortho-phenylenediamines with α-dicarbonyl compounds, including diesters like this compound, is a well-established method for the formation of the quinoxaline (B1680401) scaffold. In this context, the condensation with an ortho-diamine would proceed via a double nucleophilic attack of the amino groups on the ester carbonyls, followed by the elimination of two molecules of methanol to form the stable heterocyclic ring.

For instance, the reaction of this compound with 1,2-diaminobenzene would be expected to yield 6-chloro-1,4-dihydroquinoxaline-2,3-dione. This transformation is typically acid-catalyzed and driven by the removal of the methanol byproduct. The resulting chloro-substituted quinoxalinedione is a valuable intermediate for the synthesis of various biologically active molecules and functional materials. The general scheme for this condensation is presented below:

Reaction Scheme: Synthesis of a Chloro-Substituted Quinoxalinedione

The following table summarizes the key components and the expected product of this representative condensation reaction.

| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |

| This compound | 1,2-Diaminobenzene | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | Condensation |

Annulation reactions of this compound, while less commonly documented for this specific substrate, represent a potential route to chloro-substituted polycyclic aromatic hydrocarbons, such as naphthalene (B1677914) derivatives. These reactions typically involve the formation of a new six-membered ring onto the existing benzene ring. One plausible, though not explicitly documented, pathway could be an intramolecular Dieckmann condensation. This would require the generation of a carbanion alpha to one of the ester groups, which could then attack the other ester carbonyl, leading to a cyclic β-keto ester after cyclization and subsequent workup. However, the conditions required to favor this intramolecular reaction over intermolecular processes would need to be carefully optimized.

Another potential annulation strategy could involve a multi-step sequence, for example, a reaction with a suitable carbon nucleophile that could add to one of the ester groups, followed by a subsequent intramolecular cyclization and aromatization to form a naphthalene ring system. The feasibility and outcome of such annulation reactions are highly dependent on the specific reagents and reaction conditions employed.

The research into the full scope of condensation and annulation reactions of this compound is an ongoing area of interest, as these transformations provide access to a diverse range of complex chemical structures from a readily available starting material.

Advanced Applications in Synthetic Chemistry and Supramolecular Architectures

Strategic Building Block for Complex Molecule Synthesis and Analogues

The structure of Dimethyl 3-chlorobenzene-1,2-dicarboxylate makes it a potentially valuable building block in organic synthesis. The two methyl ester groups can be hydrolyzed to the corresponding 3-chlorophthalic acid, which can then be converted to 3-chlorophthalic anhydride (B1165640). Such anhydrides are versatile intermediates. For instance, the related 3-chlorophthalic anhydride is used to produce herbicides, pesticides, and as a monomer for polyimides. wikipedia.org

Precursor in the Development of Bioactive Compounds and Specialty Chemicals

Heterocyclic compounds are of immense interest in medicinal chemistry, with over 90% of new drugs featuring a heterocyclic motif. ijnrd.orgeprajournals.com Aromatic dicarboxylates serve as key starting materials for synthesizing various bioactive heterocycles. The functional groups on this compound allow for several synthetic transformations. For instance, the ester groups can react with hydrazines to form pyridazinedione systems, or with amines to generate phthalimides, which are core structures in many pharmaceuticals.

A related compound, Dimethyl 3-aminophthalate (B1234034) hydrochloride, is noted as an intermediate in the synthesis of pharmaceuticals and pesticides. cymitquimica.com This highlights the role of substituted phthalate (B1215562) esters in creating valuable specialty chemicals. While specific research on the conversion of the 3-chloro variant into bioactive compounds is not prominent, its potential is inferred from the established reactivity of its functional groups.

Design and Synthesis of Coordination Compounds and Metal-Organic Frameworks (MOFs)

The development of coordination polymers and metal-organic frameworks (MOFs) relies on the use of organic ligands that can bind to metal ions to form extended one-, two-, or three-dimensional structures. researchgate.netrsc.org Aromatic dicarboxylic acids are among the most common and effective ligands for this purpose.

For this compound to be used as a ligand, it must first be hydrolyzed to its corresponding dicarboxylic acid, 3-chlorobenzene-1,2-dicarboxylic acid (3-chlorophthalic acid). This molecule can then act as a bidentate ligand, coordinating to metal centers through its two carboxylate groups.

In coordination chemistry, the ligand's structure dictates the resulting framework's geometry and properties. The 3-chlorophthalic acid ligand possesses two adjacent carboxylate groups, which can chelate a single metal ion or bridge different metal centers. The chlorine substituent can also influence the electronic properties of the aromatic ring and participate in weaker interactions, such as halogen bonding, which can further stabilize the crystal structure. The coordination modes of phthalic acid and its substituted derivatives, such as 4-(4-carboxy phenoxy) phthalic acid, have been shown to create diverse and stable MOF structures. nih.gov

Table 1: Potential Coordination Modes of 3-Chlorobenzene-1,2-dicarboxylate Ligand

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Chelating | Both carboxylate groups bind to a single metal center. | Forms discrete metal complexes or nodes in a larger framework. |

| Bridging (cis) | Each carboxylate group binds to a different metal center, propagating the network in one direction. | Leads to the formation of 1D chains or ladders. |

| Bridging (trans) | Carboxylate groups coordinate to metal centers on opposite sides. | Can lead to the formation of 2D sheets or 3D frameworks. |

This table is based on the known coordination chemistry of similar dicarboxylate ligands and represents theoretical possibilities for the 3-chlorophthalate ligand.

Supramolecular interactions are critical in assembling and stabilizing coordination polymers and MOFs. In hypothetical structures formed from 3-chlorophthalic acid, several non-covalent interactions would be expected to play a role:

Hydrogen Bonding: If coordinated water molecules or other protic species are present, they can form hydrogen bonds with the carboxylate oxygen atoms or the chloro substituent.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases (such as oxygen or nitrogen atoms) in adjacent molecules.

These weak interactions collectively determine the final three-dimensional packing and can influence the material's properties, such as porosity and stability.

While no specific crystal structures for coordination polymers based on 3-chlorophthalic acid are readily found in the searched literature, analysis of related structures provides insight. For example, the crystal structure of a Zn(II)-MOF based on 4-(pyridine-4-yl) phthalic acid reveals a 2D framework. rsc.org Similarly, a MOF constructed from 4-(4-carboxy phenoxy) phthalate acid forms a complex 3D structure with helical chains. nih.gov

Crystallographic analysis of a hypothetical MOF derived from 3-chlorophthalic acid would be essential to determine key structural parameters.

| Unit Cell Parameters | Defines the size and shape of the basic repeating unit of the crystal, which determines the framework's porosity. |

This table outlines key data points that would be obtained from X-ray crystallography to understand the structure of a coordination polymer. The values are not provided as no specific experimental data was found for this compound.

Computational and Theoretical Investigations of Dimethyl 3 Chlorobenzene 1,2 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of Dimethyl 3-chlorobenzene-1,2-dicarboxylate. und.edu DFT methods are widely used due to their favorable balance of computational cost and accuracy for a variety of molecular systems. researchgate.nettyut.edu.cn

For a molecule like this compound, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, as shown in the table below, provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the ability to accept electrons. |

This table presents the type of data generated from DFT calculations; specific values for this compound are not available in the cited literature.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate groups, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms. mdpi.com

Exploration of Reaction Energetics and Transition State Structures

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including their energetics and the structures of transient species like transition states. ucsb.edu For this compound, theoretical methods can be applied to study various reactions, such as hydrolysis, substitution, or degradation pathways. For instance, studies on the degradation of the related compound dimethyl phthalate (B1215562) (DMP) have used computational methods to investigate reaction mechanisms involving hydroxyl radicals. nih.govfigshare.com

The process involves mapping the potential energy surface (PES) for a given reaction. The PES connects the reactants, transition states, intermediates, and products. The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edudntb.gov.ua Locating and characterizing this transition state is crucial for understanding the reaction's kinetics.

Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, in the reaction of DMP with hydroxyl radicals, computational studies have considered pathways like radical adduct formation and hydrogen atom transfer, concluding that these were the dominant reaction routes by comparing their energetic profiles. nih.govfigshare.com

Table 2: Example of Calculated Energetic Data for a Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the first step. |

| Intermediate | -5.4 | A metastable species formed after TS1. |

| Transition State 2 (TS2) | +10.8 | Energy barrier for the second step. |

| Products | -20.1 | Final products of the reaction. |

This table is illustrative of data obtained from reaction energetic calculations. Data is hypothetical and not specific to this compound.

Elucidation of Structure-Reactivity Correlations

Structure-reactivity correlations aim to link a molecule's structural or electronic features to its chemical reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) models are a prime example of this approach, frequently used for classes of compounds like phthalates to predict their toxicological profiles. nih.govmdpi.com

For this compound, QSAR studies would involve compiling a dataset of related substituted benzene-1,2-dicarboxylates with known reactivity or activity data. Computational methods are then used to calculate a variety of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.

Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed activity. semanticscholar.orgnih.gov For example, a 2D QSAR analysis on a series of monoamine transport inhibitors derived an equation linking binding affinity to the HOMO-LUMO energies and the electronic effect of substituents. nih.gov Such a model could predict that electron-withdrawing groups at certain positions might enhance a particular type of reactivity. While specific QSAR models for this compound are not documented in the searched literature, the principles are broadly applicable to understanding how the chloro and dimethyl ester substituents influence its properties compared to other phthalates. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and interactions with its environment. tandfonline.com For a molecule like this compound, which has rotatable ester groups, MD simulations can explore the accessible conformations and their relative stabilities.

In conjunction with MD, methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the molecule to a receptor, such as an enzyme. researchgate.nettandfonline.com This approach is crucial in computational drug design and toxicology for assessing the stability of a protein-ligand complex. The simulation confirms the conformational stability of the complex, while MM-GBSA analysis can decompose the binding energy into contributions from different types of interactions, such as van der Waals and electrostatic forces. tandfonline.com

Sophisticated Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Profiling

Spectroscopic techniques are instrumental in elucidating the molecular structure of Dimethyl 3-chlorobenzene-1,2-dicarboxylate by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Mass Spectrometry (HRMS) and Ionization Techniques

HRMS is a critical technique for determining the elemental composition of a molecule with high precision. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₉ClO₄. The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) and Electron Ionization (EI).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO₄ |

| Calculated Monoisotopic Mass | 228.0189 g/mol |

| Expected Isotopic Pattern | Presence of M and M+2 peaks in ~3:1 ratio, characteristic of chlorine |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. A strong, sharp absorption band corresponding to the C=O stretching of the ester groups would be prominent.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch | Ester | 1740 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Ester | 1300 - 1200 | Strong |

| C-Cl Stretch | Aryl Halide | 800 - 700 | Strong |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.

A thorough search of publicly available structural databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported. Therefore, experimental data regarding its solid-state conformation, such as the planarity of the benzene (B151609) ring, the orientation of the two dimethyl carboxylate substituents relative to the ring, and intermolecular interactions, are currently unavailable. Analysis of related structures, such as Dimethyl 4,5-dichlorophthalate, shows that one ester group can be nearly co-planar with the aromatic ring while the other exhibits significant deviation from this plane.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and performing quantitative analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds with this polarity. The method separates compounds based on their hydrophobic interactions with the stationary phase. By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of characterizing "this compound," GC-MS provides crucial information regarding its retention time under specific chromatographic conditions and its mass spectrum, which offers a unique fragmentation pattern that serves as a chemical fingerprint.

The analysis of "this compound" by GC-MS involves its volatilization in a heated injection port, followed by separation from other components in a sample as it passes through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting molecular ion and its various fragments are then detected, generating a mass spectrum.

Retention Time and Chromatographic Behavior

The retention time (t_R) of a compound in GC is the time it takes for the analyte to pass through the column and reach the detector. It is a critical parameter for compound identification. The retention time of "this compound" is influenced by several factors, including the type of stationary phase in the GC column, the column temperature program, and the carrier gas flow rate.

Given its molecular structure, "this compound" is a semi-volatile compound. The presence of the polar ester groups and the chlorine atom will influence its interaction with the stationary phase. On a non-polar column, elution order is primarily determined by the boiling point of the analytes. In contrast, on a more polar column, the retention will be more significantly affected by dipole-dipole interactions.

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 40-400 amu |

Mass Spectral Fragmentation

The mass spectrum of "this compound" provides detailed structural information. The molecular ion peak (M⁺) would be expected, corresponding to the molecular weight of the compound (C₁₀H₉ClO₄). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak.

Key fragmentation pathways for phthalate (B1215562) esters often involve the loss of the alkoxy group from the ester functionality. For dimethyl phthalates specifically, a prominent fragment is often observed due to the loss of a methoxy radical (•OCH₃), leading to the formation of a stable acylium ion. In the case of dimethyl phthalate, the base peak is often at m/z 163. epa.govtandfonline.com The presence of the chlorine atom on the benzene ring will influence the fragmentation pattern. Common fragmentations for chlorinated aromatic compounds include the loss of a chlorine radical (•Cl) and cleavage of the aromatic ring. miamioh.edu

Based on these principles, the expected key fragments for "this compound" are detailed in the table below.

| m/z | Proposed Fragment Structure | Significance |

|---|---|---|

| 228/230 | [C₁₀H₉ClO₄]⁺ | Molecular ion (M⁺) with isotopic pattern for one chlorine atom |

| 197/199 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 169/171 | [M - •COOCH₃]⁺ | Loss of a methoxycarbonyl radical |

| 162 | [M - Cl - OCH₃]⁺ | Loss of chlorine and a methoxy group |

| 134 | [C₇H₃ClO]⁺ | Fragment resulting from further cleavage |

The interpretation of the complete mass spectrum, in conjunction with the retention time, allows for the confident identification of "this compound" in a sample.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.